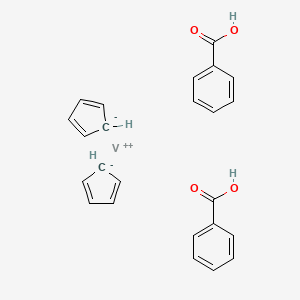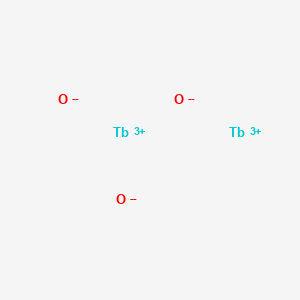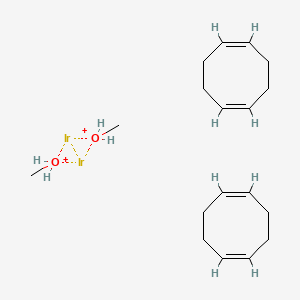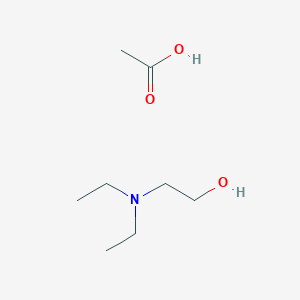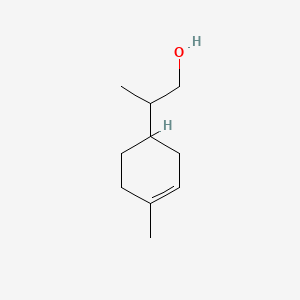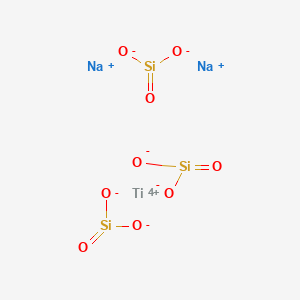
四水合氟化镍(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel(II) Fluoride Tetrahydrate (NiF2•4H2O) is a water-insoluble Nickel source used in oxygen-sensitive applications, such as metal production . It forms yellowish to green tetragonal crystals . It’s also used in surface treatment of aluminum profile, printing ink making, fluorescence lamp, fluidizer, and catalyst for organic synthesis .
Synthesis Analysis
Nickel(II) Fluoride is prepared by treating anhydrous nickel(II) chloride with fluorine at 350°C . The reaction is as follows: NiCl2 + F2 → NiF2 + Cl2 .Molecular Structure Analysis
The molecular structure of Nickel(II) Fluoride Tetrahydrate is represented by the formula NiF2•4H2O . It has a molecular weight of 168.75 g/mol .Chemical Reactions Analysis
A melt of NiF2 and KF reacts to give successively potassium trifluoronickelate and potassium tetrafluoronickelate . The reactions are as follows: NiF2 + KF → K[NiF3] and K[NiF3] + KF → K2[NiF4] .Physical And Chemical Properties Analysis
Nickel(II) Fluoride Tetrahydrate appears as a green powder . It has a density of 4.6 g/cm3 . The solubility in water is not available .科学研究应用
Surface Treatment of Aluminum Profile
Nickel(II) Fluoride Tetrahydrate is used in the surface treatment of aluminum profiles . This process enhances the corrosion resistance of the aluminum surface, making it suitable for various industrial applications.
Printing Ink Manufacturing
This compound plays a significant role in the manufacturing of printing inks . It contributes to the quality and durability of the ink, ensuring clear and long-lasting prints.
Fluorescence Lamp Production
Nickel(II) Fluoride Tetrahydrate is used in the production of fluorescence lamps . It helps in improving the efficiency and lifespan of these lamps.
Fluidizer
It acts as a fluidizer in various industrial processes . As a fluidizer, it helps in reducing the viscosity of substances, thereby facilitating their flow during processing.
Catalyst for Organic Synthesis
Nickel(II) Fluoride Tetrahydrate serves as a catalyst for organic synthesis . It speeds up chemical reactions in the synthesis of various organic compounds.
Metal Production
Nickel(II) Fluoride Tetrahydrate is used in metal production . It is particularly useful in oxygen-sensitive applications, contributing to the production of high-purity metals.
Alloying Element
Fluoride compounds, including Nickel(II) Fluoride Tetrahydrate, are commonly used to alloy metals . This enhances the properties of the resultant alloy, making it more suitable for specific applications.
Optical Deposition
Nickel(II) Fluoride Tetrahydrate is used for optical deposition . This process is crucial in the production of optical components, such as lenses and mirrors, used in various devices.
安全和危害
未来方向
Nickel(II) Fluoride Tetrahydrate is generally immediately available in most volumes. Ultra-high purity and high purity compositions improve both optical quality and usefulness as scientific standards. Nanoscale elemental powders and suspensions, as alternative high surface area forms, may be considered .
作用机制
Target of Action
Nickel(II) Fluoride Tetrahydrate (NiF2•4H2O) is an ionic compound of nickel and fluorine . It is primarily used in industrial applications, particularly in metal production . The primary target of Nickel(II) Fluoride Tetrahydrate is nickel metal, where it forms a passivating surface on nickel alloys in the presence of hydrogen fluoride or elemental fluorine .
Mode of Action
Nickel(II) Fluoride Tetrahydrate interacts with its target, nickel metal, by forming a passivating surface. This interaction occurs when nickel metal is exposed to fluorine . The compound is also used as a catalyst for the synthesis of chlorine pentafluoride .
Biochemical Pathways
It is known that a melt of nif2 and kf reacts to give successively potassium trifluoronickelate and potassium tetrafluoronickelate . This suggests that Nickel(II) Fluoride Tetrahydrate may play a role in the formation of these compounds.
Pharmacokinetics
Nickel(II) Fluoride Tetrahydrate is a water-insoluble nickel source
Result of Action
The primary result of Nickel(II) Fluoride Tetrahydrate’s action is the formation of a passivating surface on nickel alloys when exposed to hydrogen fluoride or elemental fluorine . This makes nickel and its alloys suitable materials for storage and transport of these fluorine and related fluorinating agents .
Action Environment
Nickel(II) Fluoride Tetrahydrate is stable in air , suggesting that it has high environmental stability Its action, efficacy, and stability may be influenced by factors such as temperature, humidity, and the presence of other chemical agents.
属性
| { "Design of the Synthesis Pathway": "The synthesis of Nickel(II) Fluoride Tetrahydrate can be achieved through a precipitation reaction between a soluble nickel salt and a soluble fluoride salt in an aqueous solution.", "Starting Materials": [ "Nickel(II) Nitrate Hexahydrate (Ni(NO3)2.6H2O)", "Sodium Fluoride (NaF)", "Distilled Water (H2O)" ], "Reaction": [ "Dissolve 10.8 g of Nickel(II) Nitrate Hexahydrate in 50 mL of distilled water to form a clear solution.", "Dissolve 2.5 g of Sodium Fluoride in 50 mL of distilled water to form a clear solution.", "Slowly add the Sodium Fluoride solution to the Nickel(II) Nitrate solution while stirring continuously.", "A white precipitate of Nickel(II) Fluoride will form.", "Filter the precipitate and wash it with distilled water.", "Dry the precipitate at 60°C for 24 hours to obtain Nickel(II) Fluoride Tetrahydrate." ] } | |
CAS 编号 |
13940-83-5 |
产品名称 |
NICKEL(II) FLUORIDE TETRAHYDRATE |
分子式 |
F2H8NiO4 |
分子量 |
168.75 |
产品来源 |
United States |
Q & A
Q1: What are the catalytic properties of Nickel(II) Fluoride Tetrahydrate and its applications in organic synthesis?
A1: Nickel(II) Fluoride Tetrahydrate has been identified as an effective heterogeneous catalyst in organic synthesis. Its high acidity, thermal stability, and water tolerance contribute to its catalytic activity []. One notable application is in the synthesis of hexahydroacridine-1,8(2H,5H)-diones, a class of compounds with pharmacological significance. The compound catalyzes the Hantzsch reaction, a one-pot, three-component condensation involving an aromatic aldehyde, 5,5-dimethyl-1,3-cyclohexanedione (dimedone), and ammonium acetate in refluxing water []. This method offers a cost-effective and environmentally benign route to these valuable compounds with excellent yields and simple work-up procedures [].
Q2: What is the crystal structure of a Nickel(II) complex containing biguanide ligands and why is this structure interesting?
A2: Research has been conducted on Bis(biguanidinium)nickel(II) fluoride tetrahydrate, a complex with the formula Ni(C2N5H7)2F2 • 4H2O []. This complex forms orange-colored, needle-shaped crystals that can be obtained by evaporating a saturated aqueous solution at room temperature []. The crystal structures of biguanide complexes, in general, are of interest due to the medicinal properties often exhibited by these compounds and their unique stereochemistry []. Further investigation of these structures aims to provide a deeper understanding of the stereochemistry-activity relationships in these complexes [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



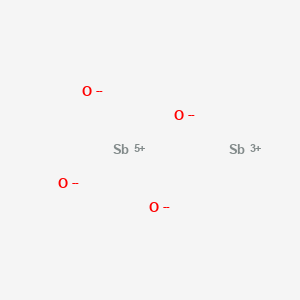

![2-Naphthalenol, 1-[(2-hydroxy-5-nitrophenyl)azo]-](/img/structure/B1143595.png)
